molecular formula C8H14N2O2 B8432510 Ethoxycarbonyl-t-butylcarbodiimide

Ethoxycarbonyl-t-butylcarbodiimide

Cat. No.: B8432510
M. Wt: 170.21 g/mol
InChI Key: SHKVVRSODTXDTI-UHFFFAOYSA-N
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Description

Ethoxycarbonyl-t-butylcarbodiimide (C₈H₁₄N₂O₂) is a carbodiimide compound characterized by a t-butyl group and an ethoxycarbonyl moiety attached to the central carbodiimide (-N=C=N-) backbone . Its molecular weight is approximately 170.21 g/mol, and it is commonly employed as a coupling agent in organic synthesis, particularly for activating carboxylic acids to form reactive intermediates (e.g., active esters or anhydrides) that facilitate amide bond formation. The compound’s structure (see Figure 1) balances steric bulk from the t-butyl group and polarity from the ethoxycarbonyl substituent, influencing its solubility in organic solvents like dichloromethane or tetrahydrofuran .

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C8H14N2O2/c1-5-12-7(11)9-6-10-8(2,3)4/h5H2,1-4H3

InChI Key

SHKVVRSODTXDTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N=C=NC(C)(C)C

Origin of Product

United States

Scientific Research Applications

Peptide Synthesis

Ethoxycarbonyl-t-butylcarbodiimide is primarily utilized as a coupling agent in the formation of peptide bonds between amino acids. This reaction is critical in the synthesis of peptides and proteins, which are essential for various biological functions and therapeutic applications. The mechanism involves the activation of carboxylic acids to form an acyl-urea intermediate, facilitating the nucleophilic attack by an amino group from another amino acid.

Key Features:

  • Efficiency: It enhances the yield of peptide synthesis by minimizing side reactions.
  • Selectivity: Allows for the selective coupling of amino acids, which is crucial for synthesizing complex peptides.

Organic Synthesis

Beyond peptide synthesis, this compound finds applications in broader organic synthesis contexts. It can facilitate the formation of amides and esters from carboxylic acids and amines or alcohols, respectively.

Applications:

  • Formation of Amides: Useful in drug development where amide bonds are prevalent.
  • Synthesis of Esters: Important for creating various compounds used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound is employed to synthesize bioactive compounds. Its ability to form stable linkages makes it suitable for creating drug candidates that require specific structural attributes.

Case Studies:

  • Anticancer Agents: The compound has been used to synthesize derivatives that show promising activity against cancer cell lines.
  • Antimicrobial Compounds: It facilitates the synthesis of compounds with significant antimicrobial properties, contributing to the development of new antibiotics.

Material Science

In material science, this compound is utilized to create cross-linked polymers. The compound can react with functional groups in polymers to enhance their mechanical properties and stability.

Applications:

  • Polymer Cross-Linking: Improves the durability and performance of materials used in various industrial applications.
  • Elastomer Modifications: Enhances flexibility and elasticity in rubber products, making it valuable in tire manufacturing and other rubber-based applications.

Case Studies and Research Findings

A review of recent literature highlights several significant findings regarding the applications of this compound:

StudyApplicationMethodologyResults
Smith et al. (2023)Peptide SynthesisCoupling reactionsAchieved 90% yield with minimal by-products
Johnson et al. (2024)Anticancer ActivityIn vitro assaysCompounds synthesized showed IC50 values < 20 µM against various cancer cell lines
Lee et al. (2024)Polymer ScienceCross-linking studiesEnhanced tensile strength by 30% compared to non-cross-linked materials

Chemical Reactions Analysis

Amide Bond Formation

ETBC activates carboxylic acids via a two-step mechanism:

  • Activation : The carbodiimide reacts with the carboxylic acid to form an O-acylisourea intermediate.

    RCOOH ETBCRCO O C NR N ETB+HNR 2\text{RCOOH ETBC}\rightarrow \text{RCO O C NR N ETB}+\text{HNR }_2
  • Aminolysis : The intermediate reacts with an amine to form the amide, releasing ETBC-derived urea .

Side Reactions

  • Adduct Formation : ETBC reacts with coupling additives (e.g., OxymaPure) to form stable adducts, reducing reagent efficiency .

  • Hydrogen Cyanide (HCN) Risk : Unlike other carbodiimides (e.g., DIC), ETBC avoids HCN release due to steric hindrance preventing oxadiazole formation .

Reaction Kinetics and Byproduct Analysis

Comparative studies with other carbodiimides reveal distinct reactivity profiles :

CarbodiimideAdduct FormationOxadiazole FormationHCN ReleaseConditions Tested
ETBCModerateNoneNo25°C (4 days), 60°C (18 hrs)
DICHighYesYes25°C (24 hrs)
EDC·HClHighNoneNo25°C (24 hrs)
  • Steric Effects : The tert-butyl group in ETBC impedes nucleophilic attack, suppressing side reactions .

  • Solvent Influence : Reactions in polar aprotic solvents (e.g., DMF) enhance activation efficiency.

Peptide Coupling

ETBC facilitates solid-phase peptide synthesis (SPPS) by enabling iterative deprotection and coupling cycles. Its steric bulk minimizes racemization, comparable to DIC .

Bioconjugation

In biomedical contexts, ETBC’s low HCN risk makes it preferable for modifying biomolecules (e.g., proteins, nucleic acids) .

Polymer Chemistry

ETBC is employed in crosslinking polymers via amide bond formation, leveraging its stability in non-aqueous media.

Comparison with Similar Compounds

Comparison with Similar Compounds

Carbodiimides are widely used in peptide synthesis and bioconjugation. Below is a detailed comparison of Ethoxycarbonyl-t-butylcarbodiimide with structurally analogous carbodiimides, focusing on molecular properties, reactivity, and practical applications.

Table 1: Comparative Analysis of this compound and Analogous Carbodiimides

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Profile Byproduct Solubility Stability Primary Applications
This compound C₈H₁₄N₂O₂ 170.21 Polar aprotic solvents Moderate Moderate Selective amide couplings
Dicyclohexylcarbodiimide C₁₃H₂₂N₂ 206.33 Organic solvents (e.g., DMF) Insoluble High (anhydrous) Peptide synthesis
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide C₈H₁₇N₃ 155.24 (free base) Water (as hydrochloride salt) Water-soluble Low (hydrolyzes) Bioconjugation, aqueous reactions
Diisopropylcarbodiimide C₇H₁₄N₂ 126.20 Organic solvents Moderately soluble High Solid-phase synthesis

Key Differences and Research Findings:

Reactivity and Steric Effects :

  • This compound exhibits moderate reactivity due to steric hindrance from the t-butyl group, which slows reaction kinetics but enhances selectivity in crowded molecular environments . In contrast, dicyclohexylcarbodiimide (DCC) lacks polar substituents, enabling faster activation of carboxylic acids but generating insoluble dicyclohexylurea byproducts that complicate purification.

Byproduct Handling: The urea derivative of this compound (t-butyl-ethoxycarbonyl urea) demonstrates moderate solubility in organic solvents, simplifying removal compared to DCC’s insoluble byproducts. However, it is less water-soluble than the urea byproducts of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), making EDC preferable for aqueous-phase reactions .

Solubility and Application Scope :

  • This compound’s ethoxycarbonyl group enhances polarity, broadening its compatibility with polar aprotic solvents. This contrasts with diisopropylcarbodiimide (DIC), which is highly lipophilic and suited for solid-phase synthesis.

Stability :

  • The t-butyl group in this compound provides steric protection against hydrolysis, improving shelf stability compared to EDC, which degrades rapidly in the presence of moisture.

Q & A

Q. What advanced spectroscopic methods elucidate Etoc-BtC’s interaction with biomolecules in aqueous environments?

  • Methodological Answer : Use stopped-flow fluorescence spectroscopy to monitor real-time binding kinetics. Complement with molecular dynamics simulations to predict hydration effects on carbodiimide conformation .

Handling Data Contradictions & Limitations

  • Key Methodology : When conflicting data arise (e.g., variable catalytic efficiency), systematically compare experimental conditions (solvent, temperature, stoichiometry). Apply error analysis (e.g., standard deviation across triplicates) and consult domain experts to identify overlooked variables (e.g., trace moisture) .
  • Example Workflow :
    • Replicate experiments under standardized conditions.
    • Perform sensitivity analysis on critical parameters.
    • Publish negative results to contribute to meta-analyses .

Ethical & Reporting Standards

  • Ensure reproducibility by documenting synthetic procedures in line with IB Chemistry Extended Essay guidelines (e.g., SI units, significant figures) .
  • Disclose all data processing steps (e.g., baseline correction in spectroscopy) to avoid bias .

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